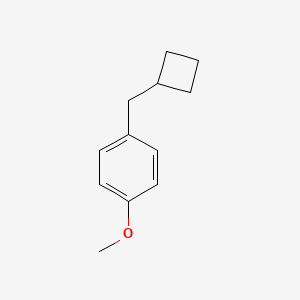

1-Cyclobutylmethyl-4-methoxy-benzene

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-4-methoxybenzene |

InChI |

InChI=1S/C12H16O/c1-13-12-7-5-11(6-8-12)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |

InChI Key |

LTUOAKZAEVRZQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

*Calculated based on molecular formula.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclobutylmethyl-4-methoxy-benzene, and how do reaction conditions influence yield and purity?

- Methodology :

- Friedel-Crafts alkylation : Cyclobutylmethyl halides can react with 4-methoxybenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimize temperature (e.g., 0–25°C) to minimize side reactions like ring over-alkylation .

- Cross-coupling reactions : Palladium-catalyzed coupling of cyclobutylmethyl Grignard reagents with para-substituted aryl halides. Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency and byproduct formation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing 1-Cyclobutylmethyl-4-methoxy-benzene?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₆O) .

- Infrared (IR) : Detect methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What safety protocols should be followed when handling 1-Cyclobutylmethyl-4-methoxy-benzene?

- Handling : Use fume hoods, closed systems, and local exhaust ventilation to prevent inhalation or dermal exposure. Wear nitrile gloves, safety goggles, and lab coats .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste services for incineration .

- Toxicity Note : Limited toxicological data available; treat as a potential acute toxin (Category 4 for oral/dermal/inhalation hazards) .

Q. What are the primary research applications of 1-Cyclobutylmethyl-4-methoxy-benzene in organic chemistry?

- Building Block : Used in synthesizing complex molecules (e.g., liquid crystals, polymers) via functional group transformations (e.g., ether cleavage, cycloadditions) .

- Ligand Design : The methoxy and cyclobutyl groups modulate steric/electronic properties in coordination chemistry .

- Solubility Studies : Investigate its behavior in polar/aprotic solvents (e.g., DMSO, toluene) to optimize reaction media .

Advanced Research Questions

Q. How does the cyclobutylmethyl group influence the compound’s reactivity and stability under varying conditions?

- Reactivity : The strained cyclobutane ring enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis or photochemical [2+2] cycloreversion). Compare stability to tert-butyl or methyl analogs .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for similar structures) .

- pH Sensitivity : Monitor structural integrity via UV-Vis spectroscopy in acidic (pH <3) or basic (pH >10) conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of 1-Cyclobutylmethyl-4-methoxy-benzene?

- Meta-Analysis : Cross-reference datasets from PubChem, EPA DSSTox, and ECHA to identify outliers or methodological variability (e.g., assay type, cell lines) .

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and multiple biological replicates .

- Structural Confirmation : Verify derivative purity and stereochemistry via X-ray crystallography or 2D NMR before bioassays .

Q. What computational methods are recommended for predicting the physicochemical properties of 1-Cyclobutylmethyl-4-methoxy-benzene?

- Quantum Chemistry : Use DFT (B3LYP/6-31G*) to calculate electronic properties (HOMO/LUMO energies) and optimize geometry .

- Molecular Dynamics (MD) : Simulate solubility parameters (logP) and diffusion coefficients in lipid bilayers .

- QSPR Models : Train neural networks on datasets from NIST Chemistry WebBook to predict melting points or vapor pressures .

Q. How can researchers assess the environmental impact of 1-Cyclobutylmethyl-4-methoxy-benzene?

- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) .

- Degradation Studies : Perform photolysis (UV light, λ=254 nm) or biodegradation (activated sludge) to estimate half-lives .

- Soil Mobility : Measure logKₒc (organic carbon-water partition coefficient) via batch equilibrium experiments .

Q. What challenges arise in scaling up the synthesis of 1-Cyclobutylmethyl-4-methoxy-benzene, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 aryl halide to cyclobutylmethyl reagent) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

- Heat Management : Use flow chemistry to control exothermic reactions and prevent thermal runaway .

- Cost Efficiency : Substitute expensive ligands (e.g., XPhos) with cheaper alternatives (e.g., SPhos) without compromising yield .

Q. How can derivatives of 1-Cyclobutylmethyl-4-methoxy-benzene be optimized for medicinal chemistry applications?

- SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxyl or nitro groups) and test against target enzymes (e.g., kinases) .

- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize candidates with favorable pharmacokinetics .

- Toxicity Screening : Employ high-throughput assays (e.g., Ames test, hERG inhibition) to eliminate genotoxic or cardiotoxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.